molecular formula C21H21N3O5S B12166194 2-[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N'-methyl-N'-phenylacetohydrazide

2-[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N'-methyl-N'-phenylacetohydrazide

Cat. No.: B12166194
M. Wt: 427.5 g/mol
InChI Key: DHSJVQZJUWXFPW-PDGQHHTCSA-N
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Description

2-[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N’-methyl-N’-phenylacetohydrazide is a complex organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities and are often explored for their potential therapeutic applications. This particular compound features a thiazolidine ring, a benzylidene group, and various functional groups that contribute to its unique chemical properties.

Preparation Methods

The synthesis of 2-[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N’-methyl-N’-phenylacetohydrazide typically involves multiple steps. One common synthetic route includes the condensation of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazolidinone ring. The final step involves the reaction of the thiazolidinone with N-methyl-N-phenylacetohydrazide under specific conditions to yield the target compound .

Chemical Reactions Analysis

2-[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N’-methyl-N’-phenylacetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene group, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines .

Scientific Research Applications

This compound has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N’-methyl-N’-phenylacetohydrazide involves its interaction with various molecular targets. The compound is believed to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, ultimately resulting in the desired biological effect .

Comparison with Similar Compounds

Similar compounds to 2-[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N’-methyl-N’-phenylacetohydrazide include other thiazolidinones and benzylidene derivatives. These compounds share structural similarities but may differ in their functional groups or substituents, leading to variations in their chemical and biological properties. Some examples of similar compounds are:

These compounds highlight the diversity within the thiazolidinone class and the potential for discovering new therapeutic agents through structural modifications.

Properties

Molecular Formula

C21H21N3O5S

Molecular Weight

427.5 g/mol

IUPAC Name

2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N'-methyl-N'-phenylacetohydrazide

InChI

InChI=1S/C21H21N3O5S/c1-23(15-7-5-4-6-8-15)22-19(25)13-24-20(26)18(30-21(24)27)12-14-9-10-16(28-2)17(11-14)29-3/h4-12H,13H2,1-3H3,(H,22,25)/b18-12-

InChI Key

DHSJVQZJUWXFPW-PDGQHHTCSA-N

Isomeric SMILES

CN(C1=CC=CC=C1)NC(=O)CN2C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/SC2=O

Canonical SMILES

CN(C1=CC=CC=C1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)SC2=O

Origin of Product

United States

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